molecular formula C18H20INO2 B12503653 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide

3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide

Cat. No.: B12503653
M. Wt: 409.3 g/mol
InChI Key: INZJXFLTASGOHA-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is a compound belonging to the family of benzo[e]indolium salts. These compounds are known for their significant applications in the field of nonlinear optics, particularly in integrated photonics, optical data storage, and optical information processing .

Preparation Methods

The synthesis of 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide typically involves the reaction of benzo[e]indole derivatives with appropriate alkylating agents. One common method includes the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with 2-bromoacetic acid under basic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide exerts its effects involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can influence various molecular pathways, including those involved in optical signal processing and biological signaling .

Comparison with Similar Compounds

Similar compounds include:

  • (E)-2-(4-Hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
  • (E)-2-(3,4-Dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide

These compounds share similar structures but differ in their substituents, which can significantly affect their optical and chemical properties. The unique electron-withdrawing groups in 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide make it particularly effective in nonlinear optical applications .

Properties

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;iodide

InChI

InChI=1S/C18H19NO2.HI/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H

InChI Key

INZJXFLTASGOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[I-]

Origin of Product

United States

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